molecular formula C13H24N2O3 B15243525 cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Cat. No.: B15243525
M. Wt: 256.34 g/mol
InChI Key: HLBMPIBPEUZPJQ-QRHSGQBVSA-N
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Description

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique hexahydrofuro[3,4-c]pyridine core structure, which is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is unique due to its specific structural features and the presence of the hexahydrofuro[3,4-c]pyridine core. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11?/m0/s1

InChI Key

HLBMPIBPEUZPJQ-QRHSGQBVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2COC([C@H]2C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2COC(C2C1)CN

Origin of Product

United States

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